Difluorocarboxyfluorescein NHS Ester, 6-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

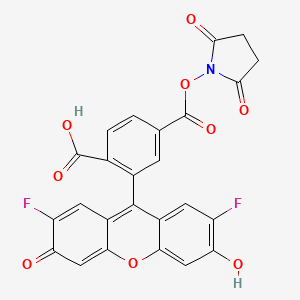

C25H13F2NO9 |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |

InChI |

InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |

InChI Key |

AXNGAJYYONSYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Difluorocarboxyfluorescein NHS Ester, 6-isomer chemical properties

An In-depth Technical Guide to 6-Carboxy-2',7'-difluorofluorescein Succinimidyl Ester

This guide provides a comprehensive technical overview of 6-Carboxy-2',7'-difluorofluorescein N-hydroxysuccinimidyl Ester (NHS Ester), a high-performance fluorescent probe for amine modification. We will delve into its core chemical properties, reaction mechanisms, and field-proven protocols, offering insights grounded in established scientific principles to empower researchers in their experimental designs.

Foundational Overview: Beyond Conventional Fluoresceins

6-Carboxy-2',7'-difluorofluorescein NHS Ester, also widely known by its trademarked name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a premier amine-reactive fluorescent dye. It represents a significant advancement over its parent compound, fluorescein, by addressing two of its primary limitations: photostability and pH sensitivity.[1] The introduction of fluorine atoms to the xanthene ring lowers the pKa of the fluorophore to approximately 4.7, compared to ~6.4 for fluorescein.[1] This crucial modification renders its fluorescence essentially insensitive to pH fluctuations within the typical physiological range, ensuring more reliable and reproducible quantification in biological assays.[1][2]

Furthermore, this product is supplied as a single, purified 6-isomer. This isomeric purity is a critical attribute for researchers performing high-resolution analytical techniques like HPLC. Conjugates prepared with a single isomer yield sharper, more defined peaks, simplifying purification and analysis compared to the broad signals often seen with mixed isomer preparations.[1]

Core Chemical and Photophysical Properties

The utility of a fluorophore is defined by its specific chemical and physical characteristics. The properties of 6-Carboxy-2',7'-difluorofluorescein NHS Ester are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₃F₂NO₉ | [3] |

| Molecular Weight | 501.37 g/mol | Derived from Formula |

| Excitation Maximum (λex) | ~494 nm | [3] |

| Emission Maximum (λem) | ~520 nm | [3] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [3] |

| pKa | ~4.7 | [1] |

| Solubility | Soluble in anhydrous DMSO, DMF | [3] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][4] |

| Target Moiety | Primary amines (-NH₂) | [4][5] |

The Chemistry of Conjugation: Mechanism of Action

The core of this molecule's utility lies in the N-hydroxysuccinimidyl (NHS) ester functional group. NHS esters are highly efficient reagents for covalently labeling primary amines, such as the ε-amino group of lysine residues on proteins or amine-modified oligonucleotides.[4][5]

The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.

This conjugation reaction is highly dependent on pH.[5][6] The primary amine must be in its deprotonated, nucleophilic state to be reactive. Therefore, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 8.5.[4][5] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive.[5] Conversely, at significantly higher pH, the competing reaction of NHS ester hydrolysis accelerates, reducing the overall labeling efficiency.[5][7]

Field-Proven Experimental Protocol: Antibody Labeling

This protocol provides a robust, validated methodology for the fluorescent labeling of an IgG antibody. The principles outlined are broadly applicable to other proteins, though optimization may be required based on the specific biomolecule.

Essential Reagents and Materials

-

Antibody (or protein) of interest, free of amine-containing stabilizers like BSA or Tris.

-

6-Carboxy-2',7'-difluorofluorescein NHS Ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Purification Column: Gel filtration column (e.g., Sephadex G-25).

-

Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Labeling Procedure

-

Prepare Antibody Solution : Dissolve the antibody in the Labeling Buffer to a final concentration of 2-5 mg/mL.[8] If the antibody is in a buffer containing amines (like Tris), it must first be dialyzed against PBS and then the labeling buffer.[9]

-

Prepare Dye Stock Solution : Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For example, for 1 mg of dye (MW ~501.37), add ~200 µL of solvent. Vortex briefly to ensure complete dissolution. This stock solution, if prepared with high-quality anhydrous solvent, can be stored in aliquots at -20°C for 1-2 months, protected from light and moisture.[5][6]

-

Initiate Labeling Reaction : The optimal molar ratio of dye to protein must be determined empirically. A starting point is often a 8- to 15-fold molar excess of the dye.[6][8] Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

-

Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[6][9]

-

Purification of the Conjugate : Separate the fluorescently labeled antibody from the unreacted free dye using a gel filtration column pre-equilibrated with Elution Buffer.[4][9] Load the reaction mixture onto the column. The first colored band to elute will be the high-molecular-weight antibody conjugate; the second, slower-moving band contains the hydrolyzed, unconjugated dye.[9] Collect the fractions containing the first colored band.

-

Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~494 nm (for the dye). The specific calculation requires the molar extinction coefficients of both the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm.

Critical Handling and Storage Procedures

The stability and reactivity of Difluorocarboxyfluorescein NHS Ester are paramount for successful conjugation. The NHS ester moiety is highly susceptible to hydrolysis when exposed to moisture.[7][10]

-

Lyophilized Powder : The solid form of the dye is relatively stable and should be stored at -20°C to -80°C, protected from light and moisture in a desiccated environment.[4][7] Before opening a vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.[7]

-

Solutions in Organic Solvents : For short-term storage, solutions in high-quality, anhydrous DMSO or DMF can be kept at -20°C or -80°C.[11] It is best practice to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture.[4][11] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]

Applications in Research and Development

The high fluorescence quantum yield and photostability of this dye make it an excellent choice for a wide range of applications, including:

-

Immunofluorescence and Immunohistochemistry : Creating brightly fluorescent secondary antibodies for high-resolution imaging.

-

Flow Cytometry : Labeling antibodies and other proteins for cellular analysis.

-

Protein and Nucleic Acid Labeling : Covalently attaching a fluorescent tag for detection in various assays.

-

Drug Delivery Research : The dye can be conjugated to nanoparticles, liposomes, or drug molecules to track their biodistribution and cellular uptake.[12]

Conclusion

6-Carboxy-2',7'-difluorofluorescein NHS Ester is a superior fluorescent reagent for the covalent labeling of biomolecules. Its enhanced photostability, pH-insensitivity in the physiological range, and the availability of a pure 6-isomer provide researchers with a reliable tool for generating high-quality fluorescent conjugates. Adherence to the principles of amine-reactive chemistry and proper handling protocols, as detailed in this guide, will ensure reproducible and robust results, advancing research across numerous disciplines.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. biotium.com [biotium.com]

- 3. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. setabiomedicals.com [setabiomedicals.com]

- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

An In-depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer: A Superior Fluorescent Probe for Amine Labeling

This guide provides a comprehensive technical overview of 6-isomer Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a high-performance fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. We will delve into its chemical properties, mechanism of action, and key advantages over traditional fluorescein-based labels. Furthermore, this guide presents a detailed, field-proven protocol for protein labeling, complete with expert insights to ensure robust and reproducible results.

Introduction: Overcoming the Limitations of Fluorescein

For decades, fluorescein and its derivatives have been workhorses in biological fluorescence applications. However, their utility is often hampered by pH sensitivity and photobleaching. Difluorocarboxyfluorescein NHS Ester, 6-isomer, emerges as a superior alternative, engineered to address these critical limitations. This fluorinated analog of fluorescein offers significantly enhanced photostability and a lower acid dissociation constant (pKa), making its fluorescence largely independent of pH in the physiological range[1][2][3].

The "6-isomer" designation is crucial for applications requiring high purity and well-defined conjugates. While mixtures of 5- and 6-isomers are available, the single 6-isomer provides for more homogenous labeling, leading to improved resolution in downstream purification and analysis, such as high-performance liquid chromatography (HPLC)[1][4].

Physicochemical and Spectroscopic Properties

A thorough understanding of the dye's properties is fundamental to its successful application.

| Property | Value | Source |

| Molecular Weight | 509.38 g/mol | [1][4] |

| Excitation Maximum (λex) | ~496 nm | [3] |

| Emission Maximum (λem) | ~524 nm | [3] |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [1][4] |

| pKa | ~4.7 | [1][2][3] |

| Solubility | DMSO, DMF | [1][4] |

| Reactivity | Primary amines | [1][4] |

| Spectrally Similar Dyes | Alexa Fluor® 488, DyLight® 488, Fluorescein | [1][4] |

Mechanism of Action: Covalent Labeling of Primary Amines

The power of Difluorocarboxyfluorescein NHS Ester lies in its ability to form a stable, covalent bond with primary amines. The N-hydroxysuccinimidyl (NHS) ester is a highly efficient amine-reactive functional group.

The labeling reaction is a nucleophilic acyl substitution. The primary amine, typically from the ε-amino group of a lysine residue on a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly pH-dependent. At acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at highly alkaline pH, the NHS ester is susceptible to hydrolysis, which competes with the desired labeling reaction. The optimal pH for this reaction is between 8.3 and 8.5, where a sufficient concentration of deprotonated primary amines is available for efficient conjugation, while minimizing NHS ester hydrolysis[5][6].

Mechanism of amine labeling with Difluorocarboxyfluorescein NHS Ester.

Step-by-Step Protocol for Protein Labeling

This protocol provides a robust workflow for the fluorescent labeling of proteins. It is crucial to start with a purified protein solution free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, BSA), as these will compete for the dye.

Materials and Reagents

-

This compound

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

1 M Sodium bicarbonate (NaHCO₃) solution, pH ~8.3

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Experimental Workflow

Workflow for protein labeling with Difluorocarboxyfluorescein NHS Ester.

Detailed Procedure

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Just before use, dissolve the Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[7].

-

-

Labeling Reaction:

-

Add a calculated amount of the dye stock solution to the protein solution. A molar excess of the dye is typically used. For mono-labeling of many common proteins, a molar excess of 8-10 fold is a good starting point[6].

-

The required mass of the NHS ester can be calculated using the following formula:

MassDye (mg) = Molar Excess × MassProtein (mg) × (MWDye / MWProtein)

Where:

-

Molar Excess is the desired molar ratio of dye to protein.

-

MassProtein is the mass of the protein to be labeled.

-

MWDye is the molecular weight of the dye (509.38 g/mol ).

-

MWProtein is the molecular weight of the protein.

-

-

Gently mix the reaction and incubate for 1 hour at room temperature, protected from light[7].

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and the N-hydroxysuccinimide byproduct using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS)[7].

-

The labeled protein will elute first, followed by the smaller molecules.

-

-

Characterization of the Conjugate:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL) using a spectrophotometer.

-

Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~496 nm).

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

The DOL (the average number of dye molecules per protein molecule) can be calculated from the absorbance values and the extinction coefficients of the protein and the dye.

-

Storage and Handling

Store the solid Difluorocarboxyfluorescein NHS Ester at -20°C, desiccated and protected from light[1][4]. Dye stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but should be used as fresh as possible, as the NHS ester is moisture-sensitive. Labeled proteins can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage[7].

Conclusion

This compound, represents a significant advancement in fluorescent labeling technology. Its enhanced photostability and pH-insensitivity make it a reliable and robust tool for a wide range of applications, from fluorescence microscopy to flow cytometry. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can achieve consistent and high-quality labeling of their biomolecules, leading to more accurate and reproducible experimental outcomes.

References

An In-Depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-Isomer

This guide provides a comprehensive technical overview of the 6-isomer of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a high-performance fluorescent dye for labeling biomolecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectral properties, chemical characteristics, and practical applications of this versatile fluorophore, grounding all claims in verifiable, authoritative sources.

Introduction: The Advantage of a Superior Fluorophore

Difluorocarboxyfluorescein NHS Ester, 6-isomer, also widely known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is an amine-reactive fluorescent probe used to covalently label proteins, peptides, and other biomolecules.[1][2][3] It belongs to the fluorescein family of dyes but possesses key modifications that overcome the significant limitations of its traditional counterparts like Fluorescein isothiocyanate (FITC).

The primary advantages of this fluorophore are its enhanced photostability and a significantly lower acid dissociation constant (pKa).[1][2][4] With a pKa of approximately 4.7, compared to ~6.4 for fluorescein, its fluorescence is virtually insensitive to pH fluctuations within the typical physiological range (pH 7-9).[1][2][4] This stability makes it a more reliable and robust reporter for quantitative applications in complex biological environments.

Furthermore, the use of a single, purified 6-isomer is critical for applications requiring high-resolution separation, such as HPLC or capillary electrophoresis.[1][5] While mixed isomers (5- and 6-) are often used for general protein labeling, they can lead to signal broadening and purification difficulties.[1][3] The single isomer ensures greater homogeneity of the labeled conjugate, resulting in sharper peaks and more reproducible results.[1][3]

Core Physicochemical and Spectral Properties

The performance of a fluorophore is defined by its quantitative spectral characteristics. The key properties of the 6-isomer of Difluorocarboxyfluorescein are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~496 nm | [1][2][4] |

| Emission Maximum (λem) | ~524 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 509.38 g/mol | [1] |

| pKa | ~4.7 | [1][2][4] |

| Solubility | DMSO, DMF | [1] |

| Reactivity | Primary Amines (-NH₂) | [1] |

Experimental Protocol: Protein Labeling

This section provides a detailed, field-proven protocol for the covalent labeling of proteins, such as antibodies, with Difluorocarboxyfluorescein NHS Ester. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (e.g., the side chain of lysine residues) in a pH-dependent manner to form a stable, covalent amide bond.[6][7]

Causality Behind Experimental Choices

-

Buffer Selection: The reaction is highly pH-dependent. An alkaline pH of 8.3-8.5 is optimal because it deprotonates the primary amine groups on the protein, making them nucleophilic and ready to react with the NHS ester.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for the dye, drastically reducing labeling efficiency.[7] Sodium bicarbonate or borate buffers are excellent choices.[7][8]

-

Molar Excess: The ratio of dye to protein determines the final Degree of Labeling (DOL). A 5- to 20-fold molar excess of dye is a common starting point for antibodies.[6][7][10] This ratio must be optimized for each specific protein, as too few labels result in a weak signal, while too many can cause fluorescence quenching and potentially alter the protein's biological function.[10]

-

Solvent for Dye: The NHS ester is moisture-sensitive and will readily hydrolyze in aqueous solutions, rendering it non-reactive.[6] Therefore, it must first be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[1][8][11]

Step-by-Step Labeling Workflow

-

Protein Preparation:

-

Dye Preparation:

-

Allow the vial of Difluorocarboxyfluorescein NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMSO or high-quality DMF.

-

-

Reaction Calculation:

-

Calculate the volume of dye stock solution needed to achieve the desired molar excess.

-

Example Calculation: To label 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da) with a 15-fold molar excess of dye (MW 509.38 Da):

-

Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

-

Moles of Dye needed = (3.33 x 10⁻⁸ mol IgG) * 15 = 5.0 x 10⁻⁷ mol

-

Mass of Dye needed = (5.0 x 10⁻⁷ mol) * (509.38 g/mol ) = 2.55 x 10⁻⁴ g = 0.255 mg

-

Volume of Dye Stock (10 mg/mL) = (0.255 mg) / (10 mg/mL) = 0.0255 mL = 25.5 µL

-

-

-

Conjugation Reaction:

-

Purification:

Workflow Diagram

Caption: Workflow for protein conjugation with Difluorocarboxyfluorescein NHS Ester.

Self-Validation: Calculating the Degree of Labeling (DOL)

A critical quality control step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[6][10] This is essential for ensuring reproducibility and optimal performance.

Principle

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths:

-

~496 nm: The absorbance maximum (A_max) of the dye, where the protein's absorbance is negligible.[10]

-

280 nm: The absorbance maximum of the protein, where the dye also contributes to the absorbance.[10]

A correction factor (CF) is required to subtract the dye's absorbance contribution at 280 nm. The CF for Difluorocarboxyfluorescein (Oregon Green 488) is typically around 0.11.

Calculation Protocol

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 496 nm (A₄₉₆) using a spectrophotometer.

-

Calculate the molar concentration of the dye:

-

[Dye] (M) = A₄₉₆ / ε_dye

-

Where ε_dye = 73,000 M⁻¹cm⁻¹

-

-

Calculate the corrected protein absorbance (A_prot):

-

A_prot = A₂₈₀ - (A₄₉₆ × CF)

-

Where CF = ~0.11

-

-

Calculate the molar concentration of the protein:

-

[Protein] (M) = A_prot / ε_prot

-

Where ε_prot for IgG is ~210,000 M⁻¹cm⁻¹

-

-

Calculate the DOL:

-

DOL = [Dye] / [Protein]

-

An optimal DOL for many antibodies is between 4 and 7.[6]

Conclusion

The 6-isomer of Difluorocarboxyfluorescein NHS Ester is a superior fluorescent probe for labeling biomolecules. Its enhanced photostability, relative pH insensitivity, and the purity of the single isomer provide researchers with a reliable tool for generating high-quality, reproducible data. By following the detailed protocols for labeling and validation outlined in this guide, scientists can confidently generate fluorescent conjugates optimized for a wide array of applications, from immunoassays to advanced cellular imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]

- 5. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. setabiomedicals.com [setabiomedicals.com]

An In-depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer: Spectral Properties and Application in Bioconjugation

This guide provides a comprehensive technical overview of the 6-isomer of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a superior amine-reactive fluorescent probe. Known commercially as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, this fluorophore offers significant advantages over traditional fluorescein derivatives for labeling proteins, peptides, and modified oligonucleotides. This document will delve into its core spectral properties, the underlying chemical principles of its reactivity, and provide detailed, field-proven protocols for its use in scientific research and drug development.

Introduction: The Need for a Superior Fluorescein Analog

Fluorescein has long been a workhorse in biological imaging due to its high quantum yield and excitation maximum that aligns well with the 488 nm argon-ion laser line. However, its utility is hampered by two major drawbacks: its fluorescence is significantly quenched at acidic pH, and it is highly susceptible to photobleaching. Difluorocarboxyfluorescein was engineered to overcome these limitations. The electron-withdrawing fluorine substituents lower the pKa of the xanthene ring system, making its fluorescence essentially pH-insensitive within the typical physiological range.[1][2] This key modification ensures more stable and reliable fluorescence signals in varying cellular environments. Furthermore, this fluorinated analog exhibits enhanced photostability, allowing for longer exposure times and more robust imaging.[1]

Spectral Characteristics of 6-Difluorocarboxyfluorescein

The 6-isomer of Difluorocarboxyfluorescein NHS Ester is characterized by its bright green fluorescence. Its spectral properties are summarized in the table below.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~496 nm | [1][2][3] |

| Emission Maximum (λem) | ~524 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |

| pKa | ~4.7 | [1][2][3] |

A representative excitation and emission spectrum for the core fluorophore, Oregon Green™ 488, is presented below. The succinimidyl ester functional group has a negligible effect on the spectral properties of the fluorophore.

Figure 1. Representative excitation and emission spectra of Oregon Green™ 488. The peak excitation is approximately 498 nm, and the peak emission is around 526 nm.

pH Insensitivity in Physiological Buffers

The most significant advantage of Difluorocarboxyfluorescein is its stable fluorescence across a range of pH values commonly encountered in biological experiments (pH 6-8). With a pKa of approximately 4.7, the fluorophore exists predominantly in its highly fluorescent dianionic form at neutral pH.[4][5] This is in stark contrast to fluorescein (pKa ~6.4), which shows a marked decrease in fluorescence as the pH drops below 7.

Amine-Reactive Chemistry: The NHS Ester

The N-hydroxysuccinimidyl (NHS) ester is a highly efficient functional group for covalently labeling primary amines (-NH₂) on biomolecules.[6] This chemistry is favored for its ability to form stable amide bonds under mild, aqueous conditions, thereby preserving the native structure and function of sensitive biomolecules like proteins and antibodies.

Mechanism of Action

The labeling reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine, typically from the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Caption: Reaction of Difluorocarboxyfluorescein NHS Ester with a primary amine.

Critical Reaction Parameters

Successful conjugation with NHS esters is contingent on the careful control of several experimental parameters, most notably pH.

-

pH: The pH of the reaction buffer is the most critical factor. The reaction rate is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react. At acidic pH, the amine is protonated (R-NH₃⁺), rendering it unreactive. Conversely, at high pH, the competing hydrolysis of the NHS ester accelerates, reducing the labeling efficiency. The optimal pH range for NHS ester reactions is typically between 8.3 and 8.5.

-

Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.

-

Concentration: The concentrations of both the biomolecule and the NHS ester can influence the reaction efficiency. Higher concentrations of the reactants can favor the bimolecular aminolysis reaction over the hydrolysis reaction.

Experimental Protocols

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of 6-Difluorocarboxyfluorescein NHS Ester.

Materials:

-

6-Difluorocarboxyfluorescein NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Prepare a Stock Solution: Carefully dissolve the lyophilized 6-Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This stock solution should be prepared fresh and protected from light.

-

Prepare a Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~524 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting spectrum will show the relative fluorescence intensity at each excitation wavelength, with the peak indicating the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (~496 nm).

-

Scan a range of emission wavelengths (e.g., 505 nm to 600 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum.

-

Caption: Workflow for determining fluorescence spectra.

Protocol for Protein Labeling

This protocol provides a general method for labeling proteins with 6-Difluorocarboxyfluorescein NHS Ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

6-Difluorocarboxyfluorescein NHS Ester

-

Anhydrous DMSO or DMF

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.

-

Prepare the Dye Solution: Immediately before use, dissolve the 6-Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A 10- to 20-fold molar excess is a common starting point.

-

Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye solution dropwise. Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 496 nm (for the dye).

Caption: Workflow for protein labeling with NHS ester dye.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | 1. pH of the reaction buffer is too low. 2. Presence of primary amines in the buffer. 3. Hydrolysis of the NHS ester. 4. Low protein concentration. | 1. Ensure the pH is between 8.3 and 8.5. 2. Use an amine-free buffer like PBS, bicarbonate, or borate. 3. Prepare the dye solution immediately before use and avoid moisture. 4. Increase the protein concentration to >2 mg/mL. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling of the protein. | 1. Keep the final concentration of the organic solvent below 10%. 2. Reduce the molar excess of the dye in the reaction. |

| Difficulty in Purification | 1. Inappropriate size-exclusion resin. 2. Aggregation of the labeled protein. | 1. Choose a resin with an appropriate molecular weight cutoff. 2. Optimize labeling conditions to prevent over-labeling. Consider alternative purification methods like dialysis. |

Conclusion

The 6-isomer of Difluorocarboxyfluorescein NHS Ester is a robust and versatile tool for fluorescently labeling biomolecules. Its enhanced photostability and pH-insensitive fluorescence in the physiological range make it a superior alternative to traditional fluorescein dyes for a wide array of applications in cell biology, immunology, and drug discovery. By understanding the principles of its reactivity and carefully controlling the experimental conditions, researchers can achieve efficient and reliable conjugation, leading to high-quality data in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

- 1. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]

- 2. abpbio.com [abpbio.com]

- 3. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]

- 4. Absorption and emission study of 2',7'-difluorofluorescein and its excited-state buffer-mediated proton exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of Difluorocarboxyfluorescein NHS Ester, 6-isomer

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the critical photophysical parameters of 6-isomer Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a fluorescent probe widely recognized under the trade name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer. We will delve into its fluorescence quantum yield and acid dissociation constant (pKa), offering both established values and detailed protocols for their empirical determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective application and validation of this versatile fluorophore in biological and pharmaceutical research.

Introduction: The Rationale for Fluorinated Fluoresceins

Fluorescein and its derivatives have long been cornerstone tools in fluorescence microscopy and bio-conjugation due to their high absorptivity and excellent fluorescence in the visible spectrum. However, the utility of traditional fluoresceins is hampered by two key limitations: a susceptibility to photobleaching and a fluorescence intensity that is highly dependent on pH within the physiological range (pKa ~6.4).[1][2]

Difluorocarboxyfluorescein NHS Ester, 6-isomer, was engineered to overcome these challenges. The introduction of fluorine atoms to the xanthene ring withdraws electron density, which imparts two significant advantages:

-

Enhanced Photostability: The fluorinated structure is less prone to photo-induced degradation, allowing for more robust and prolonged imaging experiments.[2]

-

Lowered pKa: The pKa is reduced to approximately 4.7.[1][2][3][4] This shift is of paramount importance as it renders the fluorescence intensity of the dye largely insensitive to the typical pH fluctuations encountered in live cells and physiological buffers (pH 7.0-7.4).[1][2]

The 6-isomer configuration is often preferred over a mixture of 5(6)-isomers for applications requiring high-purity conjugates, such as in high-performance liquid chromatography (HPLC), where the single isomer provides sharper peaks and better resolution.[2] The NHS ester moiety allows for the straightforward and efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules.[5]

Core Photophysical Parameters

A comprehensive understanding of a fluorophore's quantum yield and pKa is critical for its effective use in quantitative assays. These parameters dictate the brightness of the probe and the environmental conditions under which it will provide a stable and reliable signal.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A higher quantum yield indicates a brighter fluorophore, which is a desirable characteristic for sensitive detection.

The quantum yield of Oregon Green 488, the non-ester form of the topic compound, has been experimentally determined to be 0.91 ± 0.05 .[1] This high quantum yield, approaching unity, signifies that the molecule is an exceptionally efficient emitter, converting nearly all absorbed photons into fluorescent light.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the fluorophore are in equal concentration. The fluorescence of fluorescein-based dyes is quenched at acidic pH due to the protonation of the hydroxyl group on the xanthene ring.

As previously mentioned, the pKa of Difluorocarboxyfluorescein is approximately 4.7 .[1][2][3][4] This is a significant improvement over the pKa of fluorescein (~6.4).[1][2] The practical implication of this lower pKa is that in most biological experiments conducted at or near neutral pH, the dye will exist predominantly in its highly fluorescent, deprotonated state, providing a stable and pH-insensitive signal.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Quantum Yield (Φ) | 0.91 ± 0.05 | [1] |

| pKa | ~4.7 | [1][2][3][4] |

| Excitation Maximum (λex) | 496 nm | [2][3] |

| Emission Maximum (λem) | 524 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2] |

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the determination of the quantum yield and pKa of this compound. These protocols are designed to be self-validating, incorporating controls and best practices to ensure data integrity.

Determination of Relative Fluorescence Quantum Yield

The relative method is the most common approach for determining the quantum yield of a fluorescent compound.[6] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. For Oregon Green 488, a suitable standard is Fluorescein in 0.1 M NaOH, which has a well-established quantum yield of approximately 0.92.

Caption: Workflow for determining relative quantum yield.

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the this compound (sample) and Fluorescein (standard) in anhydrous DMSO to prepare stock solutions of approximately 1 mM.

-

Rationale: DMSO is a suitable solvent for both compounds and prevents premature hydrolysis of the NHS ester.

-

-

Preparation of Working Solutions:

-

Prepare a series of five dilutions for both the sample and the standard in 0.1 M NaOH. The final concentrations should be chosen such that the absorbance at the excitation wavelength (490 nm) is in the range of 0.02 to 0.1.

-

Rationale: Working with low absorbance values minimizes inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution. 0.1 M NaOH is used to ensure that both fluorescein and the hydrolyzed sample are in their fully deprotonated, highly fluorescent state.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution for both the sample and the standard. Use 0.1 M NaOH as a blank.

-

Record the absorbance value at the chosen excitation wavelength (e.g., 490 nm) for each solution.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements (490 nm).

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the slope (gradient).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:[6]

Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.

-

η_s and η_r are the refractive indices of the solvents used for the sample and reference, respectively (in this case, they are the same, so this term can be ignored).

-

-

Determination of pKa

The pKa can be determined by measuring the fluorescence intensity of the dye over a range of pH values. The resulting data are then fitted to a sigmoidal curve, and the pKa is the pH at the inflection point of the curve.

Caption: Workflow for determining pKa via fluorometric titration.

-

Preparation of Buffers:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 3 to 8). A universal buffer system or a series of overlapping buffers (e.g., citrate, phosphate, borate) can be used.

-

Accurately measure the pH of each buffer solution after preparation.

-

-

Preparation of Dye Solutions:

-

Prepare a stock solution of the hydrolyzed Difluorocarboxyfluorescein in a suitable solvent (e.g., DMSO). To hydrolyze the NHS ester, the stock solution can be prepared in a slightly basic buffer and allowed to react before dilution.

-

Add a small, constant amount of the dye stock solution to each of the different pH buffers to achieve a final concentration in the nanomolar to low micromolar range.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, measure the fluorescence intensity of the dye in each buffer. The excitation and emission wavelengths should be set to the maxima of the deprotonated form (e.g., Ex: 496 nm, Em: 524 nm).

-

Ensure that the dye concentration is low enough to avoid self-quenching.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

The pKa is the pH value at which the fluorescence intensity is halfway between the minimum and maximum values.

-

Conclusion

This compound, represents a significant advancement over traditional fluorescein-based dyes for bioconjugation and fluorescence imaging. Its high quantum yield ensures a bright signal, while its low pKa provides for stable, pH-insensitive fluorescence in physiological environments. The methodologies outlined in this guide provide a robust framework for the empirical validation of these key photophysical properties, enabling researchers to confidently employ this powerful tool in their scientific endeavors.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound, 2702251-82-7 | BroadPharm [broadpharm.com]

- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

The Next Generation of Green Fluorophores: A Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer

A Senior Application Scientist's Perspective on Enhancing Conjugation Efficiency and Assay Performance

In the landscape of fluorescent labeling, the choice of fluorophore is a critical determinant of experimental success. For decades, fluorescein and its derivatives have been the workhorses for visualizing proteins and tracking cellular processes. However, their inherent limitations, particularly pH sensitivity and susceptibility to photobleaching, have necessitated the development of more robust alternatives. This guide provides an in-depth technical analysis of Difluorocarboxyfluorescein NHS Ester, 6-isomer, a superior green-emitting fluorophore, and its advantages over traditional fluorescein-based dyes for researchers, scientists, and drug development professionals.

Beyond the Basics: Unveiling the Superiority of Difluorocarboxyfluorescein

This compound, also known as Oregon Green™ 488 carboxylic acid, succinimidyl ester, 6-isomer, is an amine-reactive fluorinated analog of fluorescein.[1] This structural modification, the addition of two fluorine atoms to the xanthene ring, confers significant advantages that address the primary drawbacks of its predecessor.

The key to its enhanced performance lies in a lower pKa of approximately 4.7, compared to fluorescein's pKa of 6.4.[1] This makes the fluorescence of difluorocarboxyfluorescein essentially insensitive to pH in the physiological range, ensuring more stable and reliable signals in cellular environments where pH can fluctuate.[1] Furthermore, this fluorinated derivative exhibits greater photostability, allowing for longer exposure times during imaging and more robust data acquisition in demanding applications like flow cytometry.[1][2]

A Head-to-Head Comparison: Physicochemical Properties

To fully appreciate the advantages of this compound, a direct comparison of its key properties with a traditional fluorescein derivative, 6-FAM NHS ester, is essential.

| Property | This compound | 6-FAM NHS Ester (Fluorescein) |

| Excitation Maximum | ~496 nm[3] | ~494 nm[4] |

| Emission Maximum | ~524 nm[3] | ~520 nm[4] |

| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹[3] | ~75,000 cm⁻¹M⁻¹[4] |

| pKa | ~4.7[1] | ~6.4 |

| Molecular Weight | 509.38 g/mol [3] | 473.4 g/mol [4] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |

| Reactivity | Primary Amines[3] | Primary Amines[4] |

| Solubility | DMSO, DMF[3] | DMSO, DMF[4] |

The Cornerstone of Conjugation: The NHS Ester Reaction

The utility of both difluorocarboxyfluorescein and fluorescein as labeling reagents hinges on the N-hydroxysuccinimide (NHS) ester functional group. This group provides a reliable and efficient means of covalently attaching the fluorophore to biomolecules. The reaction is a nucleophilic acyl substitution where an unprotonated primary amine on the target molecule, typically the ε-amino group of a lysine residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester.[5][6][7] This forms a stable and irreversible amide bond, permanently linking the dye to the biomolecule, and releases N-hydroxysuccinimide as a byproduct.[5][8]

The efficiency of this conjugation is critically dependent on the reaction pH.[5][9] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing the desired reaction.[5] Conversely, at a high pH, the competing hydrolysis of the NHS ester becomes a significant issue, reducing the yield of the labeled product.[5][6] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[8][9]

Caption: Covalent bond formation between an NHS ester dye and a primary amine on a protein.

Field-Proven Protocol: Antibody Labeling with Difluorocarboxyfluorescein NHS Ester

This protocol provides a robust methodology for labeling antibodies, a cornerstone of many immunoassays. The causality behind each step is explained to ensure a self-validating system.

1. Antibody Preparation:

-

Action: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris will compete with the antibody for the NHS ester, reducing labeling efficiency.[5]

-

Rationale: The antibody must be pure and at an appropriate concentration for efficient labeling.

2. Dye Preparation:

-

Action: Immediately before use, dissolve the Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[6]

-

Rationale: NHS esters are moisture-sensitive and will hydrolyze if stored in solution.[6]

3. Molar Excess Calculation:

-

Action: Calculate the volume of dye solution needed to achieve a 10- to 20-fold molar excess of dye to antibody.[6]

-

Rationale: A molar excess of the dye drives the reaction towards completion, ensuring efficient labeling of the antibody.

4. Labeling Reaction:

-

Action: Add the calculated volume of dye solution to the antibody solution while gently vortexing. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.[6] Incubate for 1 hour at room temperature, protected from light.

-

Rationale: Gentle mixing ensures homogenous reaction conditions. Limiting the organic solvent concentration prevents denaturation of the antibody.

5. Quenching the Reaction:

-

Action: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes.

-

Rationale: The quenching buffer consumes any unreacted NHS ester, stopping the labeling reaction.

6. Purification of the Labeled Antibody:

-

Action: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25), dialysis, or a centrifugal ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10-30 kDa).[][11]

-

Rationale: Purification is crucial to remove free dye, which can cause high background fluorescence and inaccurate results.

7. Determination of Degree of Labeling (DOL):

-

Action: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~496 nm (for the dye). Calculate the DOL using the Beer-Lambert law.

-

Rationale: The DOL is a critical quality control parameter that indicates the average number of dye molecules per antibody.

A Powerful Tool for Cell Biology: Cell Proliferation Assays

Difluorocarboxyfluorescein NHS Ester, in its diacetate form (Carboxyfluorescein diacetate succinimidyl ester, CFDA-SE), is a powerful tool for tracking cell proliferation.[12][13] The diacetate groups render the molecule cell-permeable.[14] Once inside the cell, intracellular esterases cleave the acetate groups, yielding the fluorescent and now cell-impermeant carboxyfluorescein succinimidyl ester (CFSE).[12][13][15] The succinimidyl ester then covalently binds to intracellular proteins.[16]

As the labeled cell divides, the fluorescent dye is equally distributed between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[13][17] This allows for the resolution of up to eight or more successive generations by flow cytometry.[18]

Caption: Workflow of a cell proliferation assay using CFDA-SE.

Step-by-Step Protocol for Cell Proliferation Analysis

1. Cell Preparation:

-

Action: Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in a protein-free buffer like PBS or HBSS.[19][20]

-

Rationale: A single-cell suspension is essential for uniform labeling and accurate flow cytometry analysis.

2. Dye Preparation:

-

Action: Prepare a stock solution of CFDA-SE in anhydrous DMSO (e.g., 2 mM).[19][21] Immediately before use, dilute the stock solution to a 2X working concentration (typically 1-10 µM) in PBS or HBSS.[19][21]

-

Rationale: The optimal labeling concentration should be titrated for each cell type to ensure bright staining with minimal cytotoxicity.[20][21]

3. Cell Labeling:

-

Action: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.[19] Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[17][19]

-

Rationale: Incubation at 37°C facilitates dye uptake and enzymatic conversion.

4. Stopping the Labeling Reaction:

-

Action: Immediately add an excess of complete culture medium (containing serum) to the cells and centrifuge.[19][21]

-

Rationale: The protein in the serum will react with and quench any remaining free dye.

5. Washing:

-

Action: Wash the cells two to three times with complete culture medium.[19][21] An optional 5-minute incubation at 37°C before the final wash can help remove any unbound dye that has diffused out of the cells.[21]

-

Rationale: Thorough washing is critical to remove extracellular dye and reduce background fluorescence.

6. Cell Culture and Analysis:

-

Action: Resuspend the cells in fresh culture medium and culture under appropriate conditions to induce proliferation.[22]

-

Rationale: Labeled cells are now ready for experimental manipulation and subsequent analysis.

7. Flow Cytometry Analysis:

-

Action: At desired time points, harvest the cells and analyze them on a flow cytometer equipped with a 488 nm laser and a 530/30 or similar bandpass filter for detection of the green fluorescence.[17][19]

-

Rationale: The resulting histogram will show distinct peaks of decreasing fluorescence intensity, each representing a successive cell generation.[17]

Conclusion: A Brighter Future for Fluorescence-Based Assays

This compound, represents a significant advancement over traditional fluorescein dyes. Its enhanced pH insensitivity and photostability provide researchers with a more reliable and robust tool for a wide range of applications, from high-resolution imaging to long-term cell tracking. By understanding the underlying chemistry and optimizing labeling protocols, scientists and drug development professionals can leverage the superior properties of this next-generation fluorophore to achieve more accurate and reproducible results, ultimately accelerating scientific discovery.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 11. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. stemcell.com [stemcell.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. docs.research.missouri.edu [docs.research.missouri.edu]

- 18. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 20. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 21. med.virginia.edu [med.virginia.edu]

- 22. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to Labeling Primary Amines with Difluorocarboxyfluorescein NHS Ester, 6-isomer

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, 6-isomer, for the fluorescent labeling of primary amines. We will delve into the chemical principles, practical considerations, and detailed protocols necessary for successful bioconjugation.

Introduction: Advancing Beyond Traditional Fluorescein

For decades, fluorescein and its derivatives have been cornerstone tools for fluorescently labeling biomolecules.[1] However, the utility of traditional fluorescein is often hampered by its pH-sensitive fluorescence and susceptibility to photobleaching. Difluorocarboxyfluorescein emerges as a superior alternative, engineered to overcome these limitations. The introduction of two fluorine atoms to the xanthene ring results in a significantly lower pKa (~4.7) compared to fluorescein (pKa ~6.4).[2][3][4] This key modification renders its fluorescence essentially insensitive to the typical pH fluctuations encountered in physiological environments (pH 7.2-8.5), ensuring more stable and reliable signal detection.[2][3][4]

Furthermore, this fluorinated analog exhibits enhanced photostability, a critical attribute for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and high-throughput screening.[2][3] This guide focuses on the 6-isomer of Difluorocarboxyfluorescein NHS Ester, which offers improved resolution in HPLC purification of labeled peptides and nucleotides compared to mixed isomer preparations.[3][5]

Key Advantages of Difluorocarboxyfluorescein NHS Ester, 6-isomer:

-

pH Insensitivity: Stable fluorescence across the physiological pH range.[2][3][4]

-

Enhanced Photostability: Greater resistance to photobleaching compared to traditional fluorescein.[2][3]

-

Amine Reactivity: The NHS ester moiety provides a reliable method for covalently labeling primary amines.[6][7][8]

-

Bright Green Fluorescence: Exhibits excitation and emission maxima ideal for common filter sets.[2]

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C25H13F2NO9 | [2] |

| Molecular Weight | 509.38 g/mol | [2] |

| Excitation Maximum (λex) | ~496 nm | [2] |

| Emission Maximum (λem) | ~524 nm | [2] |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [4][5] |

| pKa | ~4.7 | [2][3][4] |

| Solubility | DMSO, DMF | [2][4] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [7][8] |

| Target Functional Group | Primary Amines (-NH₂) | [6][7][8] |

The Chemistry of Amine Acylation with NHS Esters

The labeling reaction hinges on the nucleophilic acyl substitution between the primary amine of the biomolecule and the carbonyl carbon of the NHS ester.[6] This reaction forms a highly stable amide bond, covalently linking the fluorophore to the target molecule.[8]

Mechanism of Action

Primary amines (–NH₂) are commonly found at the N-terminus of proteins and on the side chain of lysine residues.[7] For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state. This is achieved by maintaining the reaction pH in a slightly alkaline range, typically between 8.3 and 8.5.[6][9] At this pH, a sufficient concentration of the primary amine is deprotonated to attack the electrophilic carbonyl carbon of the NHS ester.[6] The N-hydroxysuccinimide is released as a byproduct.[7][8]

It is crucial to understand the competing reaction: hydrolysis of the NHS ester.[6] In an aqueous environment, water molecules can also act as nucleophiles, attacking the NHS ester and leading to its inactivation. The rate of this hydrolysis reaction increases with pH.[6][7] Therefore, the choice of reaction pH is a critical balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.[6]

Caption: Mechanism of NHS ester reaction with a primary amine.

Experimental Protocol: Labeling a Protein with Difluorocarboxyfluorescein NHS Ester

This protocol provides a general framework for labeling proteins. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials and Reagents

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][9]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6][9]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4.[6]

-

Size-exclusion chromatography column (e.g., desalting column) for purification.[9]

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Immediately before use, dissolve the Difluorocarboxyfluorescein NHS Ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[6][10]

-

Expert Tip: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent to minimize hydrolysis before addition to the reaction.[10]

-

-

Perform the Conjugation Reaction:

-

While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[6] The optimal molar ratio should be determined empirically to achieve the desired degree of labeling (DOL).

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[9][10]

-

-

Quench the Reaction (Optional but Recommended):

-

Add the Quenching Buffer to a final concentration of 50-100 mM. Tris contains a primary amine that will react with any excess NHS ester, effectively stopping the labeling reaction.[6]

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

Caption: Workflow for labeling proteins with NHS esters.

Characterization and Troubleshooting

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~496 nm).

The following equations can be used:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_protein

-

Dye Concentration (M) = A₄₉₆ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ and A₄₉₆ are the absorbances at 280 nm and 496 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at 496 nm (73,000 cm⁻¹M⁻¹).[4][5]

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₄₉₆ for the free dye).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Incorrect reaction pH. 2. Presence of competing primary amines in the buffer. 3. Hydrolyzed/inactive NHS ester. 4. Insufficient molar excess of dye. | 1. Ensure the reaction buffer pH is between 8.3 and 8.5.[9] 2. Use an amine-free buffer like PBS or sodium bicarbonate.[7][9] 3. Prepare the NHS ester solution immediately before use with anhydrous solvent.[6][10] 4. Increase the molar ratio of dye to protein. |

| Protein Precipitation | 1. High concentration of organic solvent from the dye stock. 2. Over-labeling of the protein, leading to changes in solubility. | 1. Keep the volume of added DMSO/DMF to less than 10% of the total reaction volume.[9] 2. Reduce the molar excess of the dye or decrease the reaction time. |

| Broad Peaks in HPLC | 1. Using a mixed-isomer preparation of the dye. | 1. Use a single isomer, such as the 6-isomer, for sharper and better-resolved peaks.[3][5] |

Conclusion

This compound, represents a significant advancement in fluorescent labeling technology. Its superior photostability and pH-insensitive fluorescence provide a robust and reliable tool for a wide range of applications in biological research and drug development.[2][3][4] By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve efficient and specific labeling of primary amines, unlocking new possibilities in the study of biomolecular structure, function, and interactions.

References

- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abpbio.com [abpbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Mastering Protein Bioconjugation: A Detailed Guide to Labeling with Difluorocarboxyfluorescein NHS Ester, 6-Isomer

Introduction: The Advantage of Fluorinated Fluoresceins in Protein Labeling

In the realm of biological research and diagnostics, the covalent attachment of fluorescent probes to proteins is a cornerstone technique for elucidating cellular function, tracking molecular interactions, and developing novel therapeutics. While traditional fluorescein dyes have been instrumental, their utility is often hampered by pH sensitivity and susceptibility to photobleaching.[1][2] Difluorocarboxyfluorescein, commercially known as Oregon Green® 488, emerges as a superior alternative, offering enhanced photostability and a significantly lower acid dissociation constant (pKa ≈ 4.7).[3][4][5] This key modification renders its bright green fluorescence largely insensitive to the typical pH fluctuations encountered in physiological environments, ensuring more reliable and reproducible experimental outcomes.[3][6][7]

This comprehensive guide provides a detailed protocol for the efficient and robust labeling of proteins using the amine-reactive N-hydroxysuccinimide (NHS) ester of 2',7'-difluorocarboxyfluorescein, 6-isomer. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into the critical parameters that govern the success of the conjugation and subsequent purification processes.

Core Principles: The Chemistry of NHS Ester-Mediated Protein Conjugation

The labeling strategy hinges on the reaction between the NHS ester of the fluorophore and primary amines present on the protein.[8][9] These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[10] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[8][9][11]

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to an unreactive carboxylic acid and reduces the labeling efficiency.[10] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[10][12]

Key Experimental Parameters and Their Rationale

| Parameter | Recommended Range/Value | Rationale |

| pH | 8.0 - 9.0 | At this pH, a significant portion of the primary amines on the protein are deprotonated and thus nucleophilic, favoring the reaction with the NHS ester. While higher pH increases amine reactivity, it also accelerates the competing hydrolysis of the NHS ester.[10][12] |

| Buffer Composition | Amine-free buffers (e.g., sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) adjusted to the appropriate pH) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, leading to reduced labeling efficiency.[13] |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This ratio needs to be optimized for each specific protein and application. A higher ratio can lead to a higher degree of labeling, but excessive labeling can cause fluorescence quenching and potentially compromise protein function.[13][14] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Lowering the temperature to 4°C can slow down the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when longer reaction times are desired.[8] |

| Reaction Time | 1 - 2 hours | The optimal reaction time should be determined empirically. Longer reaction times can increase the degree of labeling but also increase the risk of protein degradation and dye hydrolysis. |

Experimental Workflow: From Protein Preparation to Purified Conjugate

The following diagram illustrates the key stages of the protein labeling and purification process.

Caption: Workflow for protein labeling with Difluorocarboxyfluorescein NHS Ester.

Detailed Step-by-Step Protocol

Materials and Reagents

-

Protein of interest (1-10 mg/mL in an amine-free buffer)

-

Difluorocarboxyfluorescein NHS Ester, 6-isomer (e.g., Oregon Green® 488-X, Succinimidyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Procedure

Part 1: Preparation of Reagents

-

Protein Solution Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved through dialysis, diafiltration, or buffer exchange chromatography.

-

-

Dye Stock Solution Preparation:

-

Allow the vial of Difluorocarboxyfluorescein NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye (MW ~509 g/mol ) in approximately 196 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. The dye solution should be used immediately.

-

Part 2: Protein Labeling Reaction

-

Initiate the Labeling Reaction:

-

While gently stirring the protein solution, add the calculated amount of the dye stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.[10]

-

For example, for 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add 10-20 µL of the 10 mM dye stock solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking during the incubation can improve labeling efficiency.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching reagent to consume any unreacted NHS ester. Add the quenching solution to a final concentration of 50-100 mM (e.g., 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

-

Incubate for an additional 15-30 minutes at room temperature.

-

Part 3: Purification of the Labeled Protein

-

Column Equilibration:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the Elution Buffer. The column size should be appropriate for the volume of the reaction mixture.

-

-

Separation:

-

Fraction Collection:

-

Collect fractions and monitor the elution of the labeled protein. The fractions containing the green-colored conjugate can be visually identified and further confirmed by measuring the absorbance at 280 nm (for protein) and ~496 nm (for the dye).

-

Part 4: Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[17][18] An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[14]

-

Absorbance Measurements:

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~496 nm for Oregon Green 488, Amax).

-

-

Calculation of Degree of Labeling (DOL):

-

The DOL can be calculated using the following formulas:[19]

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~496 nm).

-

CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye). For Oregon Green 488, this is approximately 0.11.

-

εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

-

-

-

Dye Concentration (M) = Amax / εdye

-

Where:

-

εdye is the molar extinction coefficient of the dye at its Amax (~83,000 M-1cm-1 for Oregon Green 488).

-

-

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

Properties of Difluorocarboxyfluorescein (Oregon Green® 488)